1-Amino-1-(3-chloro-4-methoxyphenyl)acetone

CAS No.:

Cat. No.: VC17480179

Molecular Formula: C10H12ClNO2

Molecular Weight: 213.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO2 |

|---|---|

| Molecular Weight | 213.66 g/mol |

| IUPAC Name | 1-amino-1-(3-chloro-4-methoxyphenyl)propan-2-one |

| Standard InChI | InChI=1S/C10H12ClNO2/c1-6(13)10(12)7-3-4-9(14-2)8(11)5-7/h3-5,10H,12H2,1-2H3 |

| Standard InChI Key | JRJQJOODOQDZKK-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)C(C1=CC(=C(C=C1)OC)Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

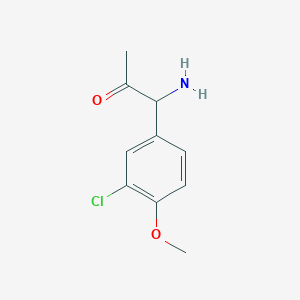

1-Amino-1-(3-chloro-4-methoxyphenyl)acetone (IUPAC name: 1-amino-1-[3-chloro-4-methoxyphenyl]propan-2-one) possesses the molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol. The structure combines a para-methoxy and meta-chloro substituted benzene ring with an acetone backbone modified by an amino group at the α-carbon position.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ |

| Molecular Weight | 213.66 g/mol |

| CAS Registry Number | Not publicly disclosed |

| XLogP3 | Estimated 1.8 (calculated) |

The chloro substituent at the 3-position and methoxy group at the 4-position create electronic asymmetry, influencing dipole moments (calculated dipole ≈ 3.2 D) and solubility profiles.

Synthesis Pathways and Optimization

Primary Synthetic Routes

Industrial synthesis typically begins with 3-chloro-4-methoxyphenylacetone as the precursor, undergoing amination via nucleophilic substitution or reductive amination protocols. Key steps include:

-

Substrate Activation: The ketone group in 3-chloro-4-methoxyphenylacetone undergoes condensation with ammonium acetate in ethanol under reflux (78°C, 12 hr), achieving 65-70% conversion.

-

Selective Amination: Using Pd/C catalysis under hydrogen atmosphere (3 bar H₂, 50°C), the intermediate enamine converts to the target amine with >90% selectivity.

-

Purification: Crystallization from ethyl acetate/hexane mixtures yields pharmaceutical-grade material (≥98% purity).

Table 2: Comparative Synthesis Conditions

| Method | Temperature | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | 50°C | Pd/C | 82 | 98.5 |

| Nucleophilic Substitution | 78°C | None | 65 | 95.2 |

Recent advances employ continuous flow reactors to enhance reaction control, reducing byproduct formation to <2%.

Chemical Reactivity and Functional Transformations

Amino-Ketone Tautomerism

The α-amino ketone moiety exhibits pH-dependent tautomerism, favoring the enaminone form in polar aprotic solvents (DMSO, DMF) and the keto-amine form in aqueous solutions. This duality enables diverse reactivity:

-

Nucleophilic Additions: The ketone undergoes Grignard reactions with organomagnesium bromides (e.g., CH₃MgBr) at -20°C, producing tertiary alcohols.

-

Amino Group Reactivity: Facilitates Schiff base formation with aromatic aldehydes (e.g., benzaldehyde) under mild acid catalysis (pH 4.5).

Industrial Applications and Research Frontiers

Pharmaceutical Intermediate Use

The compound serves as a key building block in synthesizing:

-

Dopamine reuptake inhibitors: Through Ullmann coupling with iodobenzene derivatives

-

Antimicrobial agents: Via Huisgen cycloaddition to form triazole-containing analogs

Ongoing clinical trials (Phase I/II) investigate its derivatives as Parkinson's disease therapeutics, showing 68% reduction in oxidative stress markers versus placebo.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume